2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O/c20-16-8-4-1-5-14(16)13-18(27)26(15-6-2-3-7-15)12-11-25-10-9-17(24-25)19(21,22)23/h1,4-5,8-10,15H,2-3,6-7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIOOKPNRVMEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Strategies
The synthesis of 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves three key stages: (1) preparation of the 2-(2-chlorophenyl)acetic acid precursor, (2) synthesis of the N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine intermediate, and (3) amide bond formation.
Synthesis of 2-(2-Chlorophenyl)acetic Acid Derivatives
The 2-(2-chlorophenyl)acetic acid moiety is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. A modified approach adapted from iodobenzene diacetate-mediated oxidation (derived from) involves:
Grignard Reaction :
- 2-Chlorophenylmagnesium bromide is reacted with ethyl cyanoacetate in tetrahydrofuran (THF) at −78°C to form 2-(2-chlorophenyl)-3-ethoxy-3-oxopropanenitrile.
- Conditions : N₂ atmosphere, 12-hour stirring, 72% yield.
Hydrolysis :
Table 1: Key Parameters for 2-(2-Chlorophenyl)acetic Acid Synthesis
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Grignard Reaction | Ethyl cyanoacetate | −78°C | 72% | 85% |
| Hydrolysis | 6 M HCl | Reflux | 68% | 89% |
Preparation of N-Cyclopentyl-N-(2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethyl)amine
This bifunctional amine component requires sequential modifications:
Pyrazole Ring Formation
- Cyclocondensation : 1,1,1-Trifluoro-2,4-pentanedione reacts with hydrazine hydrate in ethanol (80°C, 6 h) to form 3-(trifluoromethyl)-1H-pyrazole (87% yield).
- N-Alkylation : The pyrazole undergoes alkylation with 1,2-dibromoethane in dimethylformamide (DMF) using K₂CO₃ (60°C, 24 h), yielding 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole (64% yield).
Cyclopentylamine Integration
- Nucleophilic Substitution : 1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole reacts with cyclopentylamine in acetonitrile (NaI catalyst, 70°C, 48 h) to form the target amine.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) achieves 91% purity.
Table 2: Amine Intermediate Synthesis Data
| Reaction | Conditions | Yield | Purity |
|---|---|---|---|
| Pyrazole Formation | Ethanol, 80°C | 87% | 95% |
| N-Alkylation | DMF, K₂CO₃, 60°C | 64% | 88% |
| Cyclopentyl Substitution | Acetonitrile, 70°C | 58% | 91% |
Amide Bond Formation
The final step couples the acid and amine components via two primary methods:
Acid Chloride Route
- Chlorination : 2-(2-Chlorophenyl)acetic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (40°C, 4 h) to form the acid chloride (94% conversion).
- Coupling : The acid chloride reacts with the amine intermediate in THF with triethylamine (0°C → RT, 12 h), yielding the target acetamide (76% yield).
Carbodiimide-Mediated Coupling
- Activation : 2-(2-Chlorophenyl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
- Amine Addition : The amine is added at 0°C, stirred for 24 h (68% yield, >99% purity).
Table 3: Amidation Efficiency Comparison
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | 76% | 93% |
| Carbodiimide | EDCI/HOBt | 68% | 99% |
Optimization of Reaction Conditions
Solvent Effects on Amidation
Industrial-Scale Production Considerations
- Continuous Flow Synthesis :
- Green Chemistry Metrics :
- Quality Control :
- In-line FTIR monitors acid chloride formation, ensuring >99% conversion before amine addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituted Acetamide Derivatives
(a) 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide
- Structure : Differs in the substitution of a 2-ethyl-6-methylphenyl group and a chiral methoxy-methylethyl amine.
(b) 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide
- Structure : Replaces the 2-chlorophenyl with 2-fluorophenyl and substitutes cyclopentyl with cyclopropyl.
- Properties : Molecular weight = 327.28 g/mol. The smaller cyclopropyl ring may reduce steric hindrance, while fluorine’s electronegativity could alter electronic interactions compared to chlorine .
Heterocyclic Modifications
(a) CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)
- Structure: Incorporates a thieno-pyridine and oxadiazole ring instead of pyrazole.
(b) Methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate
Physicochemical and Electronic Properties
*Calculated based on structural formula.
Key Structural and Functional Differences
Chlorophenyl vs.
Cyclopentyl vs. Cyclopropyl : The larger cyclopentyl ring in the target compound may improve conformational flexibility for target binding compared to cyclopropyl-containing analogs .
Pyrazole vs. Oxadiazole/Thieno-pyridine: The trifluoromethylpyrazole in the target compound balances electronic effects (via CF₃) and aromaticity, whereas oxadiazole/thieno-pyridine systems in CPA increase rigidity and π-π stacking .
Activité Biologique
2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, with the CAS number 2034331-44-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 399.8 g/mol. The structure includes a chlorophenyl group, a cyclopentyl moiety, and a trifluoromethyl-substituted pyrazole, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034331-44-5 |
| Molecular Formula | C19H21ClF3N3O |
| Molecular Weight | 399.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's affinity for target proteins. Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in inflammatory and cancer pathways.
Antiinflammatory Activity
Studies have shown that derivatives containing trifluoromethyl groups can exhibit significant anti-inflammatory properties. For instance, compounds with similar structural features have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
Anticancer Activity
Recent investigations into related compounds suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways .
Case Studies
- In Vivo Studies : A study evaluated the anti-inflammatory effects of a structurally related compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant reduction in edema compared to controls, suggesting strong anti-inflammatory activity.
- Anticancer Efficacy : In vitro assays on cancer cell lines revealed that compounds similar to 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating promising anticancer potential .
Toxicological Profile
While the therapeutic benefits are notable, understanding the toxicological profile is crucial for clinical applications. Preliminary studies suggest moderate toxicity at high doses; however, detailed toxicological assessments are required to establish safety margins for human use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
